L-NAPNA

Beschreibung

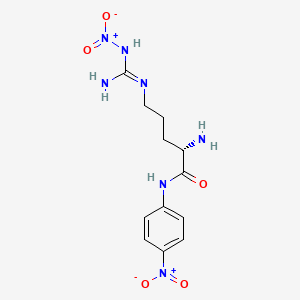

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-(4-nitrophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N7O5/c13-10(2-1-7-15-12(14)17-19(23)24)11(20)16-8-3-5-9(6-4-8)18(21)22/h3-6,10H,1-2,7,13H2,(H,16,20)(H3,14,15,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWGWFVAPQTGMG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301006292 | |

| Record name | N~5~-(N-Nitrocarbamimidoyl)-N-(4-nitrophenyl)ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85697-89-8 | |

| Record name | N(G)-Nitroarginine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085697898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-(N-Nitrocarbamimidoyl)-N-(4-nitrophenyl)ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NÏ?-Nitro-L-arginine p-nitroanilide hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-NAPNA as a Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-NG-Nitroarginine p-nitroanilide (L-NAPNA) is a synthetic derivative of the amino acid L-arginine and functions as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, kinetic parameters, and its impact on relevant signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound as a pharmacological tool.

Introduction to Nitric Oxide Synthase and this compound

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The synthesis of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While nNOS and eNOS are constitutively expressed and their activity is regulated by calcium-calmodulin, iNOS expression is induced by inflammatory stimuli and its activity is largely calcium-independent.

Given the diverse roles of NO, the modulation of NOS activity through inhibitory compounds is a significant area of research for therapeutic intervention in various diseases. This compound has been identified as one such inhibitor, demonstrating effects on both in vitro enzyme activity and in vivo physiological responses.

Mechanism of Action of this compound

Based on its structural similarity to the endogenous NOS substrate L-arginine, this compound is characterized as a competitive inhibitor of nitric oxide synthase.[1] This mode of inhibition involves the binding of this compound to the active site of the enzyme, thereby preventing the binding of L-arginine and subsequent synthesis of nitric oxide.

The binding of L-arginine analogs, such as this compound, to the NOS active site is a well-established mechanism for NOS inhibition.[1] These inhibitors effectively compete with the natural substrate, leading to a reduction in the overall rate of NO production.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against a preparation of rat cerebellar nitric oxide synthase, which is rich in the nNOS isoform.

Table 1: In Vitro Inhibition of Nitric Oxide Synthase by this compound and Related Compounds

| Compound | Enzyme Source | IC50 (μM) |

| This compound | Rat Cerebellar NOS | 1.4 ± 0.1 |

| L-NAME | Rat Cerebellar NOS | 0.81 ± 0.16 |

| L-NMMA | Rat Cerebellar NOS | 5.1 ± 0.07 |

| Data from Babbedge RC, et al. (1993)[2] |

Signaling Pathways Affected by this compound

By inhibiting nitric oxide synthase, this compound disrupts the canonical nitric oxide signaling pathway. This pathway is initiated by the synthesis of NO from L-arginine by NOS. NO then diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to various downstream cellular responses.

The inhibition of NOS by this compound effectively blocks the production of NO, thereby preventing the activation of sGC and the subsequent downstream signaling cascade.

References

L-NAPNA as a Chromogenic Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (L-NAPNA), a widely utilized chromogenic substrate in biochemical assays. This document details its mechanism of action, summarizes key kinetic data, provides detailed experimental protocols, and illustrates relevant biological signaling pathways.

Core Concepts: The Biochemical Utility of this compound

Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride, often referred to as BAPNA, is a synthetic substrate for various proteolytic enzymes, most notably trypsin and other serine proteases.[1][2] Its utility lies in its ability to produce a quantifiable color change upon enzymatic cleavage, making it an invaluable tool for studying enzyme kinetics, inhibitor screening, and diagnosing disease states associated with abnormal protease activity.

The core structure of this compound mimics the natural cleavage sites of certain proteases, specifically at the carboxyl side of arginine and lysine residues.[3] The enzymatic hydrolysis of the amide bond between the arginine residue and the p-nitroaniline moiety releases the chromophore p-nitroaniline (pNA).[1][2][4] This product imparts a yellow color to the solution, which can be measured spectrophotometrically at approximately 405-410 nm.[5][6] The rate of p-nitroaniline release is directly proportional to the enzymatic activity under specific conditions.

Quantitative Data: Enzyme Kinetic Parameters

The efficiency of this compound as a substrate varies among different proteases. The Michaelis-Menten constant (Kₘ), turnover number (kcat), and catalytic efficiency (kcat/Kₘ) are critical parameters for understanding this interaction. Below is a summary of reported kinetic constants for various enzymes with this compound (BAPNA) and other relevant p-nitroanilide substrates.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (various units) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source |

| Trypsin (Bovine) | BAPNA | 0.162 ± 0.055 | 1.62 ± 0.46 µM/h | - | - | [7] |

| Trypsin (Immobilized) | BAPNA | 0.12 | 0.079 mM min⁻¹ mg enzyme⁻¹ | - | - | [5] |

| Trypsin (Lophiosilurus alexandri) | BAPNA | 0.517 | - | 5 | 9.67 x 10³ | [8] |

| Trypsin (Engraulis japonica) | BAPNA | 0.05 | - | - | 3.68 x 10⁴ (units: µM⁻¹ min⁻¹) | [9] |

| Trypsin (Rachycentron canadum) | BAPNA | 0.38 | - | 3.14 | 8.26 x 10³ | [10] |

| Treponema denticola enzyme | BAPNA | 0.05 | Higher than trypsin | - | - | [11] |

| Chymotrypsin (Engraulis japonica) | N-succinyl-(Ala)₂-Pro-Phe-p-nitroanilide | 0.089 | - | - | 1.12 x 10⁵ (units: µM⁻¹ min⁻¹) | [9] |

Note: Direct kinetic data for chymotrypsin, elastase, kallikrein, and plasmin with this compound (BAPNA) is less commonly reported than for trypsin. The table includes data for a common chymotrypsin p-nitroanilide substrate for comparative purposes. Variations in experimental conditions (pH, temperature, buffer composition) can significantly affect kinetic parameters.

Experimental Protocols

General Trypsin Activity Assay using this compound

This protocol provides a standard method for measuring trypsin activity. It can be adapted for inhibitor screening by including a pre-incubation step with the test compound.

Materials:

-

Trypsin Solution: Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl. Dilute to the desired working concentration (e.g., 10-100 µg/mL) in assay buffer immediately before use.

-

This compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10-20 mM.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.

-

Stop Solution: 30% (v/v) acetic acid.

-

96-well microplate

-

Spectrophotometer (plate reader) capable of measuring absorbance at 405-410 nm.

Procedure:

-

Prepare Reagents: Bring all reagents to the assay temperature (typically 25°C or 37°C).

-

Set up Reaction: In each well of the microplate, add the following:

-

X µL of Assay Buffer

-

Y µL of Trypsin Solution (or inhibitor + trypsin)

-

Make up the volume to a pre-final volume (e.g., 180 µL) with Assay Buffer.

-

-

Initiate Reaction: Add Z µL of this compound working solution to each well to start the reaction. The final this compound concentration should be at or near the Kₘ value for optimal sensitivity.

-

Incubation: Incubate the plate at the desired temperature for a set period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop Reaction (for endpoint assays): Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.

-

Measure Absorbance: Read the absorbance of each well at 405-410 nm.

-

Data Analysis:

-

Subtract the absorbance of a blank control (containing all reagents except the enzyme) from all readings.

-

Calculate the rate of reaction using the Beer-Lambert law (ε for p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹ at 410 nm).

-

Kinetic Analysis of Trypsin Inhibition

This protocol outlines a method to determine the inhibition constant (Kᵢ) and the mode of inhibition of a test compound.

Materials:

-

Same as the general assay protocol.

-

A range of concentrations of the inhibitor.

Procedure:

-

Vary Substrate and Inhibitor Concentrations: Set up a matrix of reactions in a 96-well plate. Each row should have a fixed concentration of the inhibitor, and each column should have a varying concentration of the this compound substrate.

-

Pre-incubation: Add the assay buffer, trypsin, and inhibitor to the wells. Pre-incubate for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.

-

Initiate and Monitor Reaction: Start the reaction by adding the this compound substrate. Measure the initial reaction velocity (v₀) for each condition, preferably in kinetic mode by taking readings every 30-60 seconds.

-

Data Analysis:

-

Plot v₀ versus substrate concentration for each inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/v₀ versus 1/[S]) or use non-linear regression to fit the data to the Michaelis-Menten equation.

-

Analyze the changes in Kₘ and Vₘₐₓ in the presence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).

-

Visualizations: Pathways and Workflows

Enzymatic Reaction of this compound

The fundamental reaction involves the hydrolysis of this compound by a protease, such as trypsin, to release p-nitroaniline.

Experimental Workflow for Enzyme Assay

The following diagram illustrates a typical workflow for a colorimetric enzyme assay using this compound.

References

- 1. Trypsin causes platelet activation independently of known protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Biased Signaling of Protease-Activated Receptors [frontiersin.org]

- 3. Trypsin - Wikipedia [en.wikipedia.org]

- 4. Protease-activated receptor - Wikipedia [en.wikipedia.org]

- 5. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chymotrypsin [bionity.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bovine pancreatic trypsin inhibitor immobilized onto sepharose as a new strategy to purify a thermostable alkaline peptidase from cobia (Rachycentron canadum) processing waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principle of the L-NAPNA Enzyme Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies of the L-α-Naphthylamide-p-Nitroanilide (L-NAPNA) enzyme assay. This widely utilized colorimetric assay is a fundamental tool for studying the kinetics of various proteases, screening for inhibitors, and characterizing enzyme activity in complex biological samples.

Core Principle of the Assay

The this compound enzyme assay is predicated on the enzymatic hydrolysis of the chromogenic substrate, L-Nα-Benzoyl-arginine-p-nitroanilide. Proteolytic enzymes, particularly serine proteases like trypsin and chymotrypsin, cleave the amide bond between the arginine residue and the p-nitroaniline moiety. This cleavage event liberates p-nitroaniline (pNA), a yellow-colored product. The rate of pNA formation is directly proportional to the enzymatic activity under defined conditions. The concentration of the released pNA is quantified spectrophotometrically by measuring the increase in absorbance at a wavelength of approximately 405-410 nm.[1][2][3]

The fundamental reaction can be summarized as follows:

L-Nα-Benzoyl-arginine-p-nitroanilide (colorless) + H₂O ---(Enzyme)---> L-Nα-Benzoyl-arginine + p-Nitroaniline (yellow)

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and accurate results. Below are representative methodologies for performing the this compound assay with trypsin and chymotrypsin.

Trypsin Activity Assay

This protocol is adapted for the analysis of trypsin activity using a p-nitroanilide-based substrate.

Materials:

-

Trypsin solution (e.g., bovine trypsin)

-

L-Nα-Benzoyl-arginine-p-nitroanilide (BAPNA) or this compound substrate solution

-

Tris-HCl buffer (e.g., 100 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)

-

Stopping reagent (e.g., 30% v/v acetic acid)

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the trypsin enzyme in a suitable buffer (e.g., 1 mM HCl) to maintain stability.[4]

-

Prepare the substrate stock solution (e.g., in DMSO) and a working solution by diluting the stock in the assay buffer.[4]

-

Prepare the Tris-HCl buffer and adjust the pH to the optimal range for trypsin activity (typically pH 7.8-8.5).[][6]

-

-

Assay Setup:

-

Pipette the assay buffer into a cuvette or microplate well.

-

Add the substrate solution to the buffer and pre-incubate at the desired temperature (e.g., 25°C or 37°C) for several minutes to allow for temperature equilibration.[2][6]

-

To initiate the reaction, add a specific volume of the trypsin solution and mix thoroughly.

-

-

Measurement:

-

Kinetic Assay: Continuously monitor the increase in absorbance at 405 nm over a defined period (e.g., 5-10 minutes). The rate of change in absorbance is used to calculate enzyme activity.[1][6]

-

Endpoint Assay: Allow the reaction to proceed for a fixed time (e.g., 10 minutes). Stop the reaction by adding a stopping reagent like acetic acid.[2] Measure the final absorbance at 410 nm.[2]

-

-

Blank and Controls:

-

A blank reaction containing the buffer and substrate but no enzyme should be included to correct for any non-enzymatic hydrolysis of the substrate.

-

A positive control with a known concentration of active trypsin can be used to validate the assay.

-

Chymotrypsin Activity Assay

This protocol outlines the measurement of chymotrypsin activity using a specific p-nitroanilide substrate.

Materials:

-

Chymotrypsin solution

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide or other suitable chymotrypsin substrate

-

Tris-HCl buffer (e.g., 100 mM, pH 7.8-8.3) containing CaCl₂ (e.g., 10 mM)

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl).

-

Prepare the substrate working solution in the assay buffer.

-

Prepare the Tris-HCl buffer and adjust the pH to the optimal range for chymotrypsin activity.[7]

-

-

Assay Setup:

-

Add the assay buffer to a cuvette or microplate well.

-

Add the substrate solution and pre-incubate at the assay temperature (e.g., 37°C).[7]

-

Initiate the reaction by adding the chymotrypsin solution.

-

-

Measurement:

-

Monitor the rate of p-nitroaniline release by measuring the absorbance at 405 nm kinetically.[7]

-

-

Blank and Controls:

-

Include a blank reaction without the enzyme to account for background absorbance and substrate auto-hydrolysis.

-

Data Presentation: Quantitative Parameters

The this compound assay is instrumental in determining key kinetic parameters of enzymes. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are fundamental to characterizing enzyme-substrate interactions.

| Enzyme | Substrate | Km (mM) | Vmax (µM/min) | Temperature (°C) | pH | Reference |

| Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide (L-BAPNA) | 0.3 | 40,000 | Room Temp | 7.6 | [8] |

| Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide (L-BAPNA) | 0.6 | 82,000 | 37 | 7.6 | [8] |

| Immobilized Trypsin | N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 0.12 | 0.079 (mM/min/mg enzyme) | N/A | N/A | [9] |

| Trypsin | Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) | 0.162 | 0.027 | 30 | 8.0 | [10] |

| Anchovy Trypsin | N-benzoyl-L-arginine-p-nitroanilide (BAPNA) | 0.05 | 1.84 (µM⁻¹ min⁻¹) | 45 | 8.0 | [11] |

| Anchovy Chymotrypsin | N-succinyl-(Ala)₂-Pro-Phe-p-nitroanilide | 0.089 | 10.0 (µM⁻¹ min⁻¹) | 45 | 8.0 | [11] |

Note: Data for BAPNA, a closely related and commonly used substrate, is presented here due to its structural and functional similarity to this compound.

Visualization of Pathways and Workflows

Diagrams are provided to visually represent the enzymatic reaction and the experimental workflow.

Caption: Enzymatic cleavage of this compound by a protease.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.cn [abcam.cn]

- 4. protocols.io [protocols.io]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. coachrom.com [coachrom.com]

- 8. researchgate.net [researchgate.net]

- 9. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-NAPNA: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Nω-Nitroarginine p-nitroanilide (L-NAPNA) is a notable compound in the field of biochemical research, primarily recognized for its role as an inhibitor of nitric oxide synthase (NOS). This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound, tailored for professionals in research and drug development.

Chemical Properties and Structure

This compound, with the CAS number 85697-89-8, is a derivative of the amino acid L-arginine. Its chemical structure is characterized by the presence of a nitro group on the guanidino moiety of L-arginine and a p-nitrophenylamide group at the carboxyl end.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-5-(nitrocarbamimidamido)-N-(4-nitrophenyl)pentanamide | [1][2] |

| Molecular Formula | C₁₂H₁₇N₇O₅ | [1][3] |

| Molecular Weight | 339.31 g/mol | [3] |

| SMILES String | O=C(NC1=CC=C(--INVALID-LINK--=O)C=C1)--INVALID-LINK--CCCNC(N--INVALID-LINK--=O)=N | [3] |

| Melting Point | Not experimentally determined in the reviewed literature. A predicted pKa of 3.83 has been reported. | [4] |

| Solubility | Information on quantitative solubility is limited. It is known to be soluble in organic solvents. |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research. While a specific, detailed protocol for this compound was not found in the reviewed literature, a general approach can be inferred from the synthesis of similar compounds like Benzoyl-L-arginine-p-nitroanilide.

Synthesis

The synthesis of this compound likely involves the coupling of a protected Nω-nitro-L-arginine derivative with p-nitroaniline. A plausible synthetic route is outlined below. This protocol is based on established methods for peptide and amide bond formation.

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

Protection: The α-amino group of Nω-nitro-L-arginine is protected with a suitable protecting group (e.g., Boc or Fmoc).

-

Activation: The carboxyl group of the protected Nω-nitro-L-arginine is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or a uronium-based reagent like HATU.

-

Coupling: The activated amino acid is then reacted with p-nitroaniline in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane).

-

Deprotection: The α-amino protecting group is removed under conditions that do not affect the nitro group or the p-nitroanilide moiety.

-

Purification: The final product is purified, typically by recrystallization or high-performance liquid chromatography (HPLC).

Purification and Analysis

Purification: High-performance liquid chromatography (HPLC) is the method of choice for the purification of this compound and related compounds. A reverse-phase C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA).

Analysis: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

-

¹H-NMR Spectroscopy: Provides information about the chemical environment of the hydrogen atoms in the molecule, confirming the presence of the arginine backbone, the nitroguanidino group, and the p-nitrophenyl group.

-

Mass Spectrometry: Determines the molecular weight of the compound and can provide structural information through fragmentation analysis.

-

HPLC: Used to assess the purity of the compound.

Biological Activity and Signaling Pathways

This compound is a known inhibitor of nitric oxide synthase (NOS) with an IC₅₀ of 1.4 μM. NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes. By inhibiting NOS, this compound disrupts the NO signaling pathway.

Nitric Oxide Signaling Pathway Inhibition

The primary mechanism of action of this compound is the competitive inhibition of nitric oxide synthase. This prevents the conversion of L-arginine to L-citrulline and nitric oxide. The downstream effects of this inhibition include the modulation of cyclic guanosine monophosphate (cGMP) levels and intracellular calcium concentrations.

Diagram 2: this compound Inhibition of the Nitric Oxide Signaling Pathway

Caption: Mechanism of this compound action on the NO/cGMP pathway.

Mechanism of Action:

-

NOS Inhibition: this compound acts as a competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).

-

Reduced NO Production: This inhibition leads to a decrease in the synthesis of nitric oxide.

-

Downstream Effects: The reduction in NO levels prevents the activation of soluble guanylate cyclase (sGC), which in turn decreases the production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).

-

Physiological Consequences: The decrease in cGMP leads to reduced activation of protein kinase G (PKG), ultimately affecting various physiological processes such as vasodilation and neurotransmission.

Impact on Intracellular Calcium Signaling

Studies on the related compound Nω-nitro-L-arginine have shown that NOS inhibition can influence intracellular calcium ([Ca²⁺]i) levels. Inhibition of NO production can lead to vasoconstriction without a corresponding increase in [Ca²⁺]i, suggesting that NO may regulate vascular tone in a Ca²⁺-independent manner. However, in other cell types, NOS inhibition has been shown to decrease resting cytosolic [Ca²⁺]i and enhance stress-induced increases in [Ca²⁺]i, potentially through modulation of the Na⁺/Ca²⁺ exchanger. The precise effects of this compound on calcium signaling may be cell-type specific and require further investigation.

Conclusion

This compound is a valuable tool for researchers studying the nitric oxide signaling pathway. Its ability to inhibit NOS allows for the investigation of the myriad of physiological and pathophysiological processes regulated by nitric oxide. This guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and its mechanism of action. Further research is warranted to fully elucidate its quantitative physical properties and its detailed interactions with various signaling cascades.

References

- 1. N(omega)-nitro-L-arginine decreases resting cytosolic [Ca2+] and enhances heat stress-induced increase in cytosolic [Ca2+] in human colon carcinoma T84 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoyl-DL-arginine p-nitroanilide | C19H22N6O4 | CID 13494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N omega-nitro-L-arginine constricts cerebral arterioles without increasing intracellular calcium levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Chromogenic Workhorse: A Technical Guide to the Discovery and History of L-NAPNA

For Immediate Release

A deep dive into the core science behind Nα-Benzoyl-L-arginine p-nitroanilide (L-NAPNA), a cornerstone chromogenic substrate in protease research. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its discovery, synthesis, and application, complete with detailed experimental protocols and quantitative data.

Introduction

In the landscape of enzyme kinetics and clinical diagnostics, the development of synthetic substrates that yield a measurable signal upon enzymatic cleavage marked a significant leap forward. Among these, chromogenic substrates, which release a colored compound, have proven invaluable for their simplicity and utility in spectrophotometric assays.[1][2] Nα-Benzoyl-L-arginine p-nitroanilide, commonly known as this compound or L-BAPNA, emerged as a pivotal tool for the study of serine proteases, particularly trypsin and related enzymes.[3][4] Its ability to liberate the yellow-colored p-nitroaniline upon hydrolysis provides a direct and continuous method for monitoring enzyme activity.[3][5] This technical guide explores the discovery, synthesis, and fundamental applications of this compound, offering a detailed resource for professionals in the field.

The Historical Context: A Need for Direct Measurement

Prior to the advent of synthetic chromogenic substrates in the early 1970s, the assay of proteolytic enzyme activity was often a complex and indirect process.[6][7] Traditional methods relied on measuring the change in physical properties of protein substrates, such as viscosity or the release of acid-soluble peptides, which were often cumbersome and lacked the precision required for detailed kinetic analysis.[8] The innovation of small, synthetic substrates that mimic the natural cleavage sites of enzymes and release a quantifiable reporter molecule revolutionized the field.[8] this compound, with its specificity for enzymes that cleave at the carboxyl side of arginine residues, provided a simple, sensitive, and direct colorimetric assay for enzymes like trypsin.[4][9]

Chemical Synthesis of this compound

The synthesis of the optically active L-form of Benzoyl-arginine-p-nitroanilide (BAPA) was a significant achievement, as earlier preparations often resulted in the racemic DL-form.[10] A successful route to obtaining the desired L-isomer involves a multi-step process designed to prevent racemization.

A key method for synthesizing L-BAPA is outlined as follows:

-

Preparation of a protected arginine precursor: The synthesis often starts with Nα-carbobenzyloxy-Nω-nitro-L-arginine.

-

Coupling with p-nitrophenyl isocyanate: This precursor is reacted with p-nitrophenyl isocyanate to form Nα-carbobenzyloxy-Nω-nitro-L-arginine-p-nitroanilide.[10]

-

Decarbobenzyloxylation: The carbobenzyloxy protecting group is removed from the α-amino group.[10]

-

Benzoylation: The exposed amino group is then benzoylated to yield Nα-benzoyl-Nω-nitro-L-arginine-p-nitroanilide.[10]

-

Removal of the nitro group: The final step involves the removal of the nitro group from the guanidino side chain, often using a strong acid like hydrogen fluoride, to yield the final product, Nα-Benzoyl-L-arginine p-nitroanilide.[10]

An alternative patented method describes the condensation of Nα-benzoyl L-arginine and p-nitroaniline in the presence of phosphorous pentoxide with diethyl phosphate as a solvent. This process, however, was noted to produce the D,L isomers.[5] The difficulty in preparing p-nitroanilides, due to the low nucleophilicity of the amino group of p-nitroaniline, has also led to the development of solid-phase synthesis methods.[11]

The Enzymatic Reaction: A Visual Pathway

The utility of this compound lies in its straightforward enzymatic hydrolysis by proteases such as trypsin. The enzyme recognizes and cleaves the amide bond between the arginine residue and the p-nitroaniline moiety. This cleavage releases p-nitroaniline, a chromophore that is yellow in solution and can be quantified by measuring its absorbance at approximately 405-410 nm.[3][9][12]

Figure 1: Enzymatic hydrolysis of this compound by trypsin.

Quantitative Data: Kinetic Parameters

This compound has been extensively used to characterize the kinetic properties of trypsin and other related enzymes. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the enzyme-substrate interaction. Below is a summary of reported kinetic values for trypsin with this compound as the substrate.

| Enzyme Source | Temperature (°C) | pH | Km (mM) | Vmax (mM min⁻¹) | Reference |

| Bovine Trypsin | Room Temp | 7.6 | 0.3 | 40 | [13] |

| Bovine Trypsin | 37 | 7.6 | 0.6 | 82 | [13] |

| Immobilized Trypsin | Not Specified | Not Specified | 0.12 | 0.079 (mM min⁻¹ mg enzyme⁻¹) | [12] |

| Treponema denticola enzyme | Not Specified | 8.5 | 0.05 | Not Specified | [14] |

Note: Vmax values can vary significantly based on enzyme concentration and purity. The units should be carefully considered when comparing data from different sources.

Experimental Protocol: Trypsin Activity Assay

The following is a generalized protocol for determining trypsin activity using this compound. This protocol can be adapted for various applications, including inhibitor screening and kinetic analysis.

Materials:

-

Trypsin enzyme solution of unknown activity

-

This compound stock solution (e.g., in DMSO)[15]

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2)[15]

-

Stop Solution (e.g., 30% v/v acetic acid)[16]

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).

-

Dilute the this compound stock solution to the desired final concentration in the Assay Buffer. This working solution should be prepared fresh.[15]

-

Prepare serial dilutions of the trypsin enzyme solution in cold Assay Buffer.

-

-

Assay Execution:

-

Set up a series of reaction tubes or microplate wells. For each reaction, add a defined volume of the this compound working solution.

-

Pre-incubate the substrate solution at the reaction temperature for several minutes to ensure thermal equilibrium.

-

Initiate the reaction by adding a small volume of the diluted trypsin solution to the substrate solution. Mix gently.

-

Immediately begin monitoring the change in absorbance at 405 nm over time. For kinetic assays, continuous readings are taken. For endpoint assays, the reaction is allowed to proceed for a fixed time.

-

For endpoint assays, terminate the reaction by adding the Stop Solution.[16]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.

-

Convert the rate of absorbance change to the rate of p-nitroaniline formation using the molar extinction coefficient of p-nitroaniline (ε ≈ 10,500 M⁻¹cm⁻¹ at 405 nm, though this can vary slightly with buffer conditions and should be determined empirically if high accuracy is required).

-

Plot the reaction velocity against the substrate concentration to determine Km and Vmax using Michaelis-Menten or Lineweaver-Burk plots.[13]

-

Figure 2: General workflow for a trypsin activity assay using this compound.

Broader Significance and the Kallikrein-Kinin System

While this compound is most famously associated with trypsin, it also serves as a substrate for other proteases, including papain and kallikreins.[3][4] The kallikrein-kinin system is a complex cascade of proteins and peptides that plays a role in inflammation, blood pressure regulation, and coagulation.[17][18] Kallikreins are serine proteases that release vasoactive kinins from kininogens.[18] The ability of this compound to be cleaved by kallikreins allows it to be used in assays to study this system, although more specific substrates have since been developed for individual components of the cascade. The fundamental principles established with substrates like this compound paved the way for the design of a vast array of chromogenic and fluorogenic substrates tailored to specific proteases involved in numerous physiological and pathological processes.[6][19]

Conclusion

Nα-Benzoyl-L-arginine p-nitroanilide (this compound) represents a landmark development in the field of enzymology. Its discovery provided a simple, robust, and direct method for assaying trypsin-like proteases, facilitating decades of research into their function, kinetics, and inhibition. The principles of its design and application continue to influence the development of new diagnostic and research tools. This guide serves as a testament to the enduring legacy of this compound and as a practical resource for its continued use in the laboratory.

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. goldbio.com [goldbio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. N-ALPHA-BENZOYL-L-ARGININE P-NITROANILIDE HYDROCHLORIDE | 21653-40-7 [chemicalbook.com]

- 5. US3412150A - Nalpha-benzoyl arginine p-nitroanilide hydrochloride - Google Patents [patents.google.com]

- 6. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The rise of small molecule enzyme substrates in microbiology [manufacturingchemist.com]

- 8. pnas.org [pnas.org]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The kallikrein-kinin system: current and future pharmacological targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]

- 19. biorxiv.org [biorxiv.org]

L-NG-Nitro-L-arginine p-Nitroanilide (L-NAPNA): An In-Depth Technical Guide to its Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-NG-Nitro-L-arginine p-nitroanilide (L-NAPNA) is a synthetic molecule primarily recognized for its potent inhibitory effects on nitric oxide synthase (NOS) isoforms. However, its structural characteristics, particularly the presence of an arginine residue linked to a p-nitroanilide (pNA) chromophore, suggest its potential as a substrate for certain classes of proteases. This technical guide provides a comprehensive overview of the substrate specificity of this compound, detailing the enzymes capable of its cleavage, the kinetics of this hydrolysis, and the experimental protocols for its characterization. Furthermore, it explores the relevant signaling pathways in which these proteases are involved, offering a valuable resource for researchers utilizing this compound in their studies.

Chemical Properties of this compound

This compound is a derivative of the amino acid L-arginine. The addition of a nitro group to the guanidinium side chain and a p-nitroanilide group to the carboxyl end confers specific chemical properties that are central to its function as both an inhibitor and a potential chromogenic substrate.

| Property | Description |

| Full Chemical Name | L-NG-Nitro-L-arginine p-nitroanilide |

| Molecular Formula | C12H17N7O5 |

| Molecular Weight | 355.31 g/mol |

| Appearance | Typically a yellow to pale yellow powder |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

| Chromogenic Group | p-Nitroanilide (pNA) |

The p-nitroanilide moiety is the key to its use as a chromogenic substrate. Upon enzymatic cleavage of the amide bond linking the arginine residue to pNA, free p-nitroaniline is released, which has a distinct yellow color with an absorbance maximum around 405-410 nm. This property allows for the continuous and quantitative spectrophotometric monitoring of enzyme activity.

Substrate Specificity of this compound

While direct and extensive kinetic data for the hydrolysis of this compound by a wide range of proteases is not abundantly available in the public domain, its structural similarity to other well-characterized protease substrates provides strong evidence for its specificity. This compound is a potential substrate for proteases that recognize and cleave at the carboxyl side of arginine residues.

Trypsin-Like Serine Proteases

The primary class of enzymes expected to cleave this compound are the trypsin-like serine proteases. These enzymes have a deep, negatively charged S1 pocket that accommodates the positively charged side chains of arginine and lysine residues, facilitating the hydrolysis of the peptide bond C-terminal to these amino acids.

Due to the limited availability of specific kinetic data for this compound, the following table includes data for structurally similar and commonly used substrates, such as N-α-Benzoyl-L-arginine p-nitroanilide (BAPNA) and N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA), to provide a comparative reference for the expected enzymatic activity with trypsin.

Table 1: Kinetic Parameters of Trypsin with Arginine/Lysine p-Nitroanilide Substrates

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Bovine Trypsin | N-α-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 0.12 | 0.079 (Vmax in mM min-1 mg enzyme-1) | - | [1] |

| Bovine Trypsin | N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA) | 0.394 (at pH 9.05) | 0.182 (Vmax in µM s-1) | 463 | [2] |

Note: The Vmax for BAPNA was reported in different units and a direct kcat calculation was not provided in the source.

Caspases

Caspases are a family of cysteine proteases that play crucial roles in apoptosis and inflammation. They exhibit high specificity for cleaving after aspartic acid residues. Given that this compound contains an arginine residue at the P1 position, it is not an expected substrate for caspases. Specific peptidyl-pNA substrates, such as DEVD-pNA for caspase-3, are required to assay caspase activity.

Chymotrypsin

Chymotrypsin is a serine protease that preferentially cleaves peptide bonds after large hydrophobic amino acid residues such as phenylalanine, tryptophan, and tyrosine. Therefore, this compound, with its arginine residue, is not a suitable substrate for chymotrypsin.

Experimental Protocols

The following section provides a detailed methodology for a typical protease cleavage assay using a p-nitroanilide substrate, which can be readily adapted for this compound to determine its kinetic parameters with a given protease, such as trypsin.

Protease Cleavage Assay Using a p-Nitroanilide Substrate

This spectrophotometric assay measures the rate of p-nitroaniline release from the substrate upon enzymatic cleavage.

Materials:

-

Purified protease (e.g., Trypsin)

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

p-Nitroaniline standard solution for calibration

Reagent Preparation:

-

Assay Buffer: Prepare the appropriate buffer for the protease being tested. For trypsin, a common buffer is 50 mM Tris-HCl with 100 mM NaCl, pH 8.0.

-

This compound Stock Solution: Dissolve this compound in a minimal amount of DMSO and then dilute to the desired stock concentration with the assay buffer. A typical stock concentration is 10-100 mM.

-

Enzyme Solution: Prepare a stock solution of the purified protease in the assay buffer. The final concentration in the assay should be determined empirically to ensure a linear rate of product formation.

-

p-Nitroaniline Standard Curve: Prepare a series of dilutions of a known concentration of p-nitroaniline in the assay buffer to create a standard curve for converting absorbance values to molar concentrations of the product.

Assay Procedure:

-

Add the assay buffer to the wells of a 96-well plate or to cuvettes.

-

Add varying concentrations of the this compound substrate to the wells. It is recommended to test a range of concentrations that bracket the expected Km value.

-

Pre-incubate the plate/cuvettes at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a fixed amount of the enzyme solution to each well.

-

Immediately start monitoring the increase in absorbance at 405 nm over time using a spectrophotometer or microplate reader. Record data at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear phase of the absorbance versus time plot. Convert the rate of change in absorbance (ΔA/min) to the rate of product formation (moles/min) using the Beer-Lambert law (A = εcl) and the molar extinction coefficient of p-nitroaniline (ε ≈ 10,000 M-1cm-1 at 405 nm).

-

Plot the initial velocity (V0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters Km and Vmax.

-

Calculate the catalytic constant (kcat) from the Vmax value and the enzyme concentration ([E]) used in the assay (kcat = Vmax / [E]).

-

The specificity constant (kcat/Km) can then be calculated to assess the enzyme's efficiency in cleaving this compound.

References

- 1. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

L-NAPNA: A Technical Guide to its Role in Nitric Oxide Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-NG-nitro arginine p-nitroanilide (L-NAPNA) as an inhibitor of nitric oxide synthase (NOS). It covers the mechanism of action, isoform selectivity, quantitative inhibitory data, and detailed experimental protocols for assessing its activity.

Introduction to Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). These enzymes convert L-arginine to L-citrulline, generating NO in the process.[1] In mammals, three distinct isoforms of NOS have been identified:

-

Neuronal NOS (nNOS or NOS1): Primarily expressed in neuronal tissue, nNOS plays a key role in synaptic plasticity and neuronal signaling.

-

Endothelial NOS (eNOS or NOS3): Found in the endothelium lining blood vessels, eNOS is crucial for regulating vascular tone and blood pressure.

-

Inducible NOS (iNOS or NOS2): This isoform is expressed in various cells, including macrophages, in response to inflammatory stimuli. It produces large, sustained amounts of NO as part of the immune response.

Given the diverse roles of each isoform, the development of selective inhibitors is a significant goal in pharmacology for treating conditions ranging from neurodegenerative diseases to septic shock.[2]

This compound: Mechanism and Selectivity

This compound (N(G)-nitroarginine-4-nitroanilide) is a synthetic analog of L-arginine, the natural substrate for NOS. Like other L-arginine derivatives, this compound functions as a competitive inhibitor of nitric oxide synthase.[1] It competes with L-arginine for binding to the active site of the enzyme, thereby blocking the synthesis of nitric oxide.

Research indicates that this compound demonstrates a degree of selectivity for the neuronal isoform of NOS (nNOS).[1] This selectivity is of particular interest for research into the central nervous system, where excessive NO production by nNOS is implicated in neurodegenerative conditions. Its analgesic properties observed in animal models further underscore its potential as a tool for studying pain pathways.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The available data highlights its preference for nNOS.

| NOS Isoform | Inhibitor | Species/Tissue Source | IC50 / Ki Value | Reference(s) |

| nNOS | This compound | Rat Cerebellum | 1.4 ± 0.1 µM | [1] |

| nNOS | L-NAME | Rat Cerebellum | 0.81 ± 0.16 µM | [1] |

| nNOS | L-NMMA | Rat Cerebellum | 5.1 ± 0.07 µM | [1] |

| eNOS | This compound | Rabbit Aorta | ~65x less active than L-NAME | [1] |

| iNOS | This compound | - | Data not available | - |

Signaling Pathways and Experimental Visualization

Nitric Oxide Signaling Pathway and this compound Inhibition

The canonical pathway for NO signaling involves its production by NOS, followed by the activation of soluble guanylate cyclase (sGC), which converts GTP to cyclic GMP (cGMP). cGMP then acts as a second messenger to elicit downstream cellular responses. This compound inhibits the very first step of this cascade.

References

Part 1: Foundational Studies on Locked Nucleic Acid (LNA)

An in-depth technical guide on the foundational studies of L-NAPNA is not feasible as "this compound" does not correspond to a recognized molecule in the scientific literature. It is highly probable that this term is a typographical error. Based on the context of foundational biochemical studies for researchers and drug development professionals, this guide will focus on two pertinent molecules: Locked Nucleic Acid (LNA) and N-acetylaspartate (NAA) .

Locked Nucleic Acid (LNA) is a class of modified nucleic acid analogues that has garnered significant attention in the field of drug development, particularly in the realm of antisense oligonucleotides. The defining feature of LNA is the presence of a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar ring. This "locked" conformation confers unique biophysical properties to LNA-containing oligonucleotides.

The primary mechanism of action for LNA in drug development is through the antisense oligonucleotide (ASO) platform. LNA-containing ASOs can modulate gene expression through several mechanisms, with the most prominent being the RNase H-mediated degradation of a target mRNA. In this mechanism, a "gapmer" ASO, which consists of a central block of DNA nucleotides flanked by LNA nucleotides, binds to the target mRNA. The DNA/RNA hybrid in the central gap is recognized and cleaved by RNase H, an endogenous enzyme, leading to the degradation of the mRNA and subsequent downregulation of the protein it encodes. LNA modification enhances the binding affinity of the ASO to its target mRNA and increases its resistance to nuclease degradation, thereby improving potency and duration of action.

Quantitative Data

The incorporation of LNA into oligonucleotides results in significant and quantifiable improvements in their biophysical and biological properties.

| Parameter | Observation | Significance |

| Melting Temperature (Tm) | Increase of +2 to +8 °C per LNA modification | Higher binding affinity and stability of the oligonucleotide-target duplex. |

| Nuclease Resistance | Significantly increased resistance to 3'-exonucleases | Enhanced stability in biological fluids and tissues. |

| Gene Silencing Potency | 5- to 10-fold increased potency relative to second-generation ASOs (e.g., MOE-ASOs) in animal studies | Lower doses are required to achieve the desired therapeutic effect. |

| Molecules for Target Knockdown | Approximately 105 LNA-ASO molecules in the cytosol are needed for over 50% knockdown of the target. | Provides a quantitative measure of the intracellular concentration required for efficacy. |

| RNase H Cleavage Rate | LNA gapmers can induce an 8-fold higher rate of RNase H cleavage compared to DNA oligonucleotides | More efficient degradation of the target mRNA. |

Experimental Protocols

LNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite chemistry.

-

Synthesis: The synthesis is carried out on a DNA synthesizer using LNA phosphoramidite monomers for the modified bases and standard DNA phosphoramidites for the DNA gap. The coupling time for LNA monomers may be extended to ensure high coupling efficiency.

-

Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

-

Purification: The crude oligonucleotide is purified to remove failure sequences and other impurities. Common purification methods include:

-

Poly Pak Purification: A cartridge-based method suitable for desalting and removing small molecule impurities. The oligonucleotide is bound to the cartridge, washed, and then eluted. For phosphorothioate oligonucleotides, a sodium salt conversion step is included.

-

Ethanol Precipitation: The oligonucleotide is precipitated from an aqueous solution by adding a salt (e.g., sodium acetate) and ethanol, followed by centrifugation. This is effective for concentrating the oligonucleotide and removing small molecule impurities.

-

-

Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm using a UV-spectrophotometer.

This protocol outlines the steps to assess the ability of an LNA ASO to knockdown a target mRNA in a cell culture system.

-

Cell Culture and Transfection:

-

Plate cells (e.g., HeLa) in a suitable multi-well format and allow them to adhere overnight.

-

Prepare a transfection mix containing the LNA ASO and a transfection reagent (e.g., Lipofectamine) in serum-free medium, according to the manufacturer's instructions. Typical final concentrations of LNA ASOs for initial screening range from 1 to 50 nM.

-

Add the transfection mix to the cells and incubate for a defined period (typically 24-72 hours).

-

-

RNA Extraction and Quantitative PCR (qPCR):

-

After the incubation period, lyse the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for the target gene and a housekeeping gene (for normalization).

-

Calculate the relative expression of the target gene in ASO-treated cells compared to control-treated cells (e.g., cells treated with a non-targeting ASO) to determine the percentage of knockdown.

-

Visualizations

Caption: Mechanism of action for an LNA gapmer ASO leading to mRNA degradation.

Caption: Experimental workflow for evaluating LNA ASO-mediated gene knockdown.

Part 2: Foundational Studies on N-acetylaspartate (NAA)

N-acetylaspartate (NAA) is one of the most abundant amino acids in the central nervous system (CNS), where it plays several crucial roles. It is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA by the enzyme aspartate N-acetyltransferase (Asp-NAT). NAA is then transported from neurons to oligodendrocytes, the myelin-producing cells of the CNS.

In oligodendrocytes, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA) into acetate and L-aspartate. The acetate is a key precursor for the synthesis of fatty acids and steroids, which are essential components of the myelin sheath. This metabolic link between neurons and oligodendrocytes is vital for the maintenance of myelin. Dysregulation of NAA metabolism is associated with several neurological disorders. For instance, a deficiency in the ASPA enzyme leads to Canavan disease, a fatal neurodegenerative disorder characterized by the accumulation of NAA and defective myelination. Furthermore, reduced levels of NAA, as measured by magnetic resonance spectroscopy (MRS), are used as a biomarker for neuronal injury or dysfunction in a variety of conditions, including multiple sclerosis, amyotrophic lateral sclerosis (ALS), and brain injuries.

Quantitative Data

The concentration of NAA in the brain is a key indicator of neuronal health and is subject to change in various pathological conditions.

| Parameter | Tissue/Condition | Concentration/Value | Reference |

| NAA Concentration | Healthy Adult Brain (Gray Matter) | 8.0 - 10.1 mmol/L | |

| NAA Concentration | Healthy Adult Brain (White Matter) | 8.0 - 8.9 mmol/L | |

| NAA Concentration | Children with Sickle Cell Disease (Basal Ganglia) | ~12.2 mmol/L (elevated compared to controls at ~10.9 mmol/L) | |

| NAA Reduction | Amyotrophic Lateral Sclerosis (ALS) (Motor Cortex) | Significant reduction in NAA/Creatine ratio, indicating NAA loss | |

| ASPA Enzyme Activity | Wild-type enzyme | Vmax: ~14 µmol/min/mg, Km (for NAA): ~0.5 mM | |

| NAA Synthesis Rate | Healthy Adult Brain | ~9.2 nmol/min/g |

Experimental Protocols

This protocol measures the activity of ASPA by coupling the production of aspartate to a second enzymatic reaction that can be monitored spectrophotometrically.

-

Principle: ASPA hydrolyzes NAA to produce L-aspartate and acetate. The L-aspartate is then deaminated by an excess of L-aspartase, which produces fumarate. The formation of fumarate can be monitored by the increase in absorbance at 240 nm.

-

Reagents:

-

Reaction Buffer: 50 mM HEPES, pH 7.5, containing 10 mM Mg(OAc)2.

-

Substrate: N-acetyl-L-aspartate (NAA) at a suitable concentration (e.g., 0.75 mM).

-

Coupling Enzyme: L-aspartase in excess.

-

Enzyme Source: Cell lysate or purified ASPA.

-

-

Procedure:

-

In a quartz cuvette, combine the reaction buffer, NAA solution, and L-aspartase.

-

Initiate the reaction by adding the enzyme source (e.g., cell lysate containing ASPA).

-

Immediately begin monitoring the change in absorbance at 240 nm using a UV-visible spectrophotometer.

-

Calculate the rate of fumarate production using its molar extinction coefficient (ε = 2.53 mM-1cm-1) to determine the ASPA activity.

-

While MRS is the standard for in vivo NAA measurement, high-performance liquid chromatography (HPLC) is a common method for ex vivo quantification.

-

Sample Preparation:

-

Homogenize brain tissue samples in a suitable buffer on ice.

-

Deproteinize the homogenate, for example, by adding perchloric acid followed by centrifugation to precipitate proteins.

-

Neutralize the supernatant and filter it before injection into the HPLC system.

-

-

HPLC Analysis:

-

Use a reverse-phase HPLC column (e.g., C18).

-

Employ a mobile phase suitable for separating amino acids, such as a phosphate buffer with an organic modifier (e.g., methanol).

-

Detect NAA using a UV detector, typically at a wavelength around 210 nm.

-

Quantify the NAA concentration by comparing the peak area in the sample to a standard curve generated with known concentrations of NAA.

-

Visualizations

Caption: The metabolic pathway of NAA from synthesis in neurons to catabolism in oligodendrocytes.

Caption: Logical relationship of NAA as a biomarker for neuronal health and its role in myelination.

A Technical Guide to L-NAPNA for Exploring Protease Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of L-α-Arginine-p-nitroanilide (L-NAPNA) and its more commonly used derivative, Nα-Benzoyl-L-arginine-p-nitroanilide (L-BAPNA), as chromogenic substrates for the characterization of protease activity. It covers the core principles of the assay, substrate specificity, detailed experimental protocols, and the interpretation of kinetic data.

Introduction

Nα-Benzoyl-L-arginine-p-nitroanilide (L-BAPNA) is a synthetic chromogenic substrate used extensively in biochemistry to detect and quantify the activity of trypsin and other trypsin-like serine proteases.[1][2] The hydrolysis of the amide bond between the arginine residue and the p-nitroaniline moiety by a protease releases a yellow-colored product, p-nitroaniline (pNA).[3] The rate of pNA formation, which can be easily measured spectrophotometrically, is directly proportional to the proteolytic activity of the enzyme. This simple and robust assay is a cornerstone for kinetic studies, inhibitor screening, and quality control in both academic research and industrial drug development.

Principle of the Protease Assay

The assay is based on a straightforward enzymatic reaction. A protease recognizes and cleaves the peptide bond on the carboxyl side of the arginine residue in the L-BAPNA substrate. This cleavage releases p-nitroaniline (pNA), which has a molar extinction coefficient that allows for its sensitive detection by measuring absorbance at approximately 405-410 nm.

Substrate Specificity

L-BAPNA is primarily a substrate for proteases that cleave peptide bonds after basic amino acid residues, namely arginine and lysine. While it is most famously associated with trypsin, other proteases can also hydrolyze it.[1] In contrast, it is not effectively cleaved by proteases with different specificities, such as chymotrypsin, which prefers large hydrophobic residues. This specificity makes L-BAPNA a valuable tool for differentiating between protease types in a mixed sample.

| Table 1: Protease Specificity for L-BAPNA | |

| Protease Type | Activity on L-BAPNA |

| Trypsin | High |

| Trypsin-like Serine Proteases | High |

| Papain | Moderate[1] |

| Actinidin | Moderate[3] |

| Chymotrypsin | Negligible |

| Elastase | Negligible |

Experimental Protocols

This section provides a detailed methodology for a typical protease activity assay using L-BAPNA in a 96-well plate format.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2. Calcium ions are often included to enhance the stability and activity of trypsin.

-

L-BAPNA Stock Solution: 60 mM Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride in 100% DMSO.[4] The substrate should be protected from light.

-

L-BAPNA Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., for a 1 mM final concentration in the well, prepare a 2 mM working solution if adding equal volumes of substrate and enzyme).

-

Enzyme Solution: Dilute the protease sample to a working concentration (e.g., 10-20 µg/mL) in a suitable ice-cold buffer, such as 1 mM HCl, to maintain stability before the assay.[5]

-

p-Nitroaniline (pNA) Standard: Prepare a 2 mM pNA stock solution in Assay Buffer. This will be used to generate a standard curve for quantifying the amount of product formed.

-

(Optional) Stop Solution: 20% Acetic Acid.[6] This can be used for endpoint assays.

Assay Workflow

The following diagram outlines the general workflow for conducting the protease activity assay.

Detailed Procedure

-

Standard Curve Preparation: In a 96-well plate, add 0, 2, 4, 6, 8, and 10 µL of the 2 mM pNA standard to different wells. Adjust the volume in each well to 100 µL with Assay Buffer to generate standards of 0, 4, 8, 12, 16, and 20 nmol/well.

-

Sample Preparation: Add 50 µL of your diluted enzyme samples to separate wells. Include a "blank" control (50 µL of enzyme dilution buffer) and a positive control (50 µL of a known trypsin solution).

-

Initiate Reaction: Add 50 µL of the L-BAPNA working solution to all sample and control wells to bring the final volume to 100 µL.

-

Incubation and Measurement:

-

Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 25°C or 37°C). Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Endpoint Assay: Incubate the plate at the desired temperature for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of 20% acetic acid. Read the final absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve for each sample.

-

Using the pNA standard curve, convert the ΔA405/min to the amount of pNA produced per minute (nmol/min).

-

Calculate the enzyme activity. One unit (U) of trypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmol of substrate per minute at the specified conditions.

-

Kinetic Parameters of L-BAPNA Hydrolysis

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are critical parameters for characterizing enzyme-substrate interactions. The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. A lower Km implies a higher affinity. These values can be determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

| Table 2: Reported Kinetic Constants for L-BAPNA Hydrolysis by Trypsin and Trypsin-like Enzymes | |||

| Enzyme | Km (mM) | Vmax or kcat | Conditions |

| Bovine Trypsin | 0.3 | 40 mM/min (Vmax) | Room Temperature, pH 7.6 |

| Bovine Trypsin | 0.6 | 82 mM/min (Vmax) | 37°C, pH 7.6[7] |

| Immobilized Trypsin | 0.12 | 0.079 mM/min/mg (Vmax) | Online frontal analysis[5] |

| Bovine Trypsin | 0.162 | 1.62 µM/h (Vmax) | 30°C, pH 8.0 |

| T. denticola Enzyme | 0.05 | - | pH 8.5[4] |

| N. japonica Trypsin-like Enzyme | - | 0.91 s⁻¹ (kcat) | -[8] |

| Bovine Trypsin (Bz-GPA-pNA) | 0.0156 | 0.081 s⁻¹ (kcat) | pH 8.2[9] |

| Bovine Trypsin (Z-Lys-pNA) | 0.394 | - | pH 9.05, 25°C[6] |

Note: Bz-GPA-pNA and Z-Lys-pNA are related chromogenic substrates. Kinetic values can vary significantly with experimental conditions such as pH, temperature, and buffer composition.

Application in a Biological Context: Trypsin Activation

In vertebrates, trypsin is synthesized in the pancreas as an inactive zymogen called trypsinogen to prevent unwanted proteolysis within the pancreas itself. Upon secretion into the small intestine, trypsinogen is activated by the enzyme enteropeptidase (also known as enterokinase), which is located on the intestinal wall. Enteropeptidase cleaves a small peptide from the N-terminus of trypsinogen, converting it into its active form, trypsin. Active trypsin then initiates a cascade by activating other digestive zymogens, including more trypsinogen. The L-BAPNA assay is an excellent tool for studying this critical activation process.

References

- 1. N-ALPHA-BENZOYL-L-ARGININE P-NITROANILIDE HYDROCHLORIDE | 21653-40-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-NAPNA Enzyme Assay for Trypsin

Introduction

Trypsin is a serine protease found in the digestive system of many vertebrates, where it hydrolyzes proteins. The enzymatic activity of trypsin can be conveniently measured using the chromogenic substrate L-Nα-benzoyl-DL-arginine 4-nitroanilide hydrochloride (L-NAPNA), also commonly referred to as BAPNA.[1][2][3] In this assay, trypsin catalyzes the hydrolysis of the amide bond in this compound, releasing p-nitroaniline (pNA).[1][3] The rate of the appearance of the yellow-colored pNA is directly proportional to the trypsin activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm.[4][5] This application note provides a detailed protocol for determining trypsin activity using this compound.

Principle of the Assay

The assay is based on the enzymatic cleavage of the synthetic substrate this compound by trypsin. Trypsin specifically cleaves the peptide bond at the carboxyl side of arginine. In the case of this compound, this results in the release of p-nitroaniline, a chromophore that absorbs light maximally at 405-410 nm. The reaction can be summarized as follows:

L-Nα-benzoyl-DL-arginine 4-nitroanilide (colorless) + H₂O --(Trypsin)--> Nα-benzoyl-L-arginine + p-nitroaniline (yellow)

The initial rate of p-nitroaniline formation, measured as the rate of increase in absorbance at 410 nm, is proportional to the concentration of active trypsin in the sample.

Experimental Protocols

Materials and Reagents

-

Trypsin (from bovine pancreas)

-

L-Nα-benzoyl-DL-arginine 4-nitroanilide hydrochloride (this compound)[2][6]

-

Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl₂

-

Dimethyl sulfoxide (DMSO)[1]

-

Hydrochloric acid (HCl), 1 mM

-

Spectrophotometer (capable of reading at 410 nm)

-

Cuvettes or 96-well plate

-

Pipettes

-

Incubator or water bath set to 37°C[4]

Preparation of Reagents

-

Tris-HCl Buffer (50 mM, pH 8.2, 20 mM CaCl₂):

-

Dissolve 6.06 g of Tris base in 800 mL of deionized water.

-

Add 2.94 g of CaCl₂ dihydrate and stir until dissolved.

-

Adjust the pH to 8.2 with concentrated HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

This compound Stock Solution (20 mM):

-

This compound Working Solution (1 mM):

-

On the day of the experiment, prepare the working solution by diluting the 20 mM this compound stock solution 1:20 in the Tris-HCl buffer. For example, add 50 µL of 20 mM this compound stock solution to 950 µL of Tris-HCl buffer.

-

Prepare this solution fresh before use and protect it from light.[7]

-

-

Trypsin Stock Solution (1 mg/mL):

-

Dissolve 10 mg of trypsin in 10 mL of cold 1 mM HCl.

-

Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Trypsin Working Solution:

-

Dilute the trypsin stock solution to the desired concentration (e.g., 1-10 µg/mL) in the Tris-HCl buffer just before use. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

-

Assay Protocol

This protocol is designed for a total reaction volume of 1 mL in a cuvette. The volumes can be scaled down for use in a 96-well plate.

-

Set up the reaction:

-

Pipette 900 µL of the 1 mM this compound working solution into a cuvette.

-

Pre-incubate the cuvette at 37°C for 5 minutes to bring the substrate solution to the reaction temperature.[4]

-

-

Initiate the reaction:

-

Add 100 µL of the trypsin working solution to the pre-warmed cuvette containing the this compound solution.

-

Mix quickly by gentle inversion or by pipetting up and down.

-

-

Measure the absorbance:

-

Immediately place the cuvette in the spectrophotometer and start monitoring the absorbance at 410 nm.[4]

-

Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period of 3-5 minutes. Ensure that the increase in absorbance is linear with time.

-

-

Blank Measurement:

-

Prepare a blank by adding 100 µL of the Tris-HCl buffer instead of the trypsin working solution to 900 µL of the this compound working solution.

-

Measure the absorbance of the blank at 410 nm. The rate of non-enzymatic hydrolysis of this compound is typically negligible but should be checked.

-

Data Presentation

| Parameter | Value | Reference |

| Substrate | L-Nα-benzoyl-DL-arginine 4-nitroanilide hydrochloride (this compound) | [2][6] |

| Enzyme | Trypsin | |

| Buffer | 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 | [7] |

| Reaction Temperature | 37°C | [4] |

| Wavelength for Detection | 410 nm | [4] |

| Molar Extinction Coefficient of p-nitroaniline (ε) | 8,800 M⁻¹cm⁻¹ at 410 nm | [8] |

| This compound Stock Solution | 20 mM in DMSO | [1][7] |

| This compound Working Concentration | 1 mM | |

| Trypsin Working Concentration | 1-10 µg/mL | |

| Total Reaction Volume | 1 mL |

Calculation of Trypsin Activity

The activity of trypsin is calculated based on the rate of p-nitroaniline formation, which is determined from the change in absorbance over time using the Beer-Lambert law.

Formula:

Activity (U/mL) = (ΔA₄₁₀/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

Where:

-

ΔA₄₁₀/min is the initial rate of change in absorbance at 410 nm per minute, calculated from the linear portion of the absorbance vs. time plot.

-

Total Volume is the total volume of the reaction mixture in the cuvette (in mL, e.g., 1 mL).

-

ε is the molar extinction coefficient of p-nitroaniline at 410 nm (8,800 M⁻¹cm⁻¹).[8]

-

Path Length is the light path of the cuvette (typically 1 cm).

-

Enzyme Volume is the volume of the trypsin working solution added to the reaction (in mL, e.g., 0.1 mL).

One unit (U) of trypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at 37°C and pH 8.2.

Mandatory Visualizations

Caption: Enzymatic hydrolysis of this compound by trypsin.

Caption: Workflow for the this compound trypsin enzyme assay.